3,5-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2OS/c1-13-9-14(2)11-16(10-13)19(27)25-8-7-18-12-28-20(26-18)15-3-5-17(6-4-15)21(22,23)24/h3-6,9-12H,7-8H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQIAHYDLWVHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
3,5-Dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: CHFNS. Its structure includes a thiazole ring, a trifluoromethyl phenyl group, and a benzamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 373.43 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 540 °C |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. The thiazole moiety has been shown to enhance cytotoxicity against various cancer cell lines by inducing apoptosis. Studies indicate that the compound may inhibit specific kinases involved in cell proliferation and survival pathways.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound demonstrates inhibitory effects on certain kinases that are crucial for tumor growth.
- Induction of Apoptosis : It has been observed to promote programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
Antitumor Activity
Research has highlighted the antitumor potential of 3,5-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide. In vitro studies have reported an IC value indicating significant cytotoxicity against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| A-431 (Skin Cancer) | 1.98 ± 1.22 |
| HT29 (Colon Cancer) | 2.30 ± 0.45 |
| Jurkat (Leukemia) | 1.61 ± 1.92 |
These results suggest that the compound exhibits potent antitumor activity, comparable to established chemotherapeutics like doxorubicin.
Case Studies
A recent study conducted on the efficacy of this compound involved treating mice with induced tumors. The results showed a marked reduction in tumor size and an increase in survival rates compared to control groups treated with placebo.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Thiazole-Containing Derivatives
- N-(4-(2-(3-(Trifluoromethyl)phenylamino)thiazol-4-yl)phenyl)acetamide (): Shares a thiazole core with a trifluoromethylphenyl group but differs in the acetamide linkage (vs. ethyl-bridged benzamide in the target compound).
- [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol (): A precursor with a hydroxylmethyl group instead of the ethyl-benzamide chain. Melting point (107°C) and molecular weight (259.24 g/mol) provide benchmarks for physicochemical comparisons .
Benzamide Derivatives with Heterocyclic Moieties
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ():
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine ():
Triazole and Sulfonamide Derivatives
Spectral and Physicochemical Comparisons
Q & A
Q. What are the common synthetic routes for preparing 3,5-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : A typical synthesis involves coupling substituted benzaldehydes with amino-triazole derivatives under reflux conditions. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with a trifluoromethyl-substituted benzaldehyde in ethanol with glacial acetic acid as a catalyst for 4 hours yields thiazole intermediates, which are further functionalized . Optimization strategies include:
- Catalyst Screening : Testing acidic (e.g., acetic acid) or basic (e.g., potassium carbonate) conditions to improve cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of hydrophobic intermediates .
- Purification : Column chromatography or recrystallization to isolate high-purity products.
| Synthetic Route | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole Formation | Ethanol, AcOH, reflux | 60-70% |
| Amide Coupling | DCC/DMAP, DCM, RT | 75-85% |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazole ring and substituent positions. The trifluoromethyl group appears as a singlet near δ 120-125 ppm in C NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) and detects fragmentation patterns of the benzamide and thiazole moieties .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients; UV detection at 254 nm tracks aromatic and thiazole absorption .
Q. How is initial biological activity screening typically designed for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes or receptors where trifluoromethyl groups are known modulators (e.g., kinase inhibitors, bacterial enzymes) .
- Assay Types :
- Enzyme Inhibition : Fluorogenic substrate assays (e.g., measuring IC against acetyltransferase) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .
- Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only controls to validate results.
Advanced Research Questions
Q. How can contradictory results in reported biological activity be resolved?
- Methodological Answer :
- Orthogonal Validation : Replicate assays using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Structural Confirmation : Re-characterize the compound to rule out batch-to-batch variability (e.g., X-ray crystallography or 2D NMR) .
- Meta-Analysis : Compare studies for differences in assay conditions (e.g., pH, temperature) or cell line models .
Q. What experimental frameworks are recommended for studying this compound’s environmental fate and ecotoxicology?
- Methodological Answer :
- Longitudinal Design : Follow the INCHEMBIOL project model, which includes:
- Abiotic Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 4-9, UV exposure) .
- Biotic Studies : Microbial degradation assays using soil/water microcosms .
- Split-Plot Design : Use randomized blocks to test variables like soil type or temperature, with LC-MS quantification of degradation products .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified benzamide (e.g., -OCH instead of -CF) or thiazole (e.g., methyl vs. phenyl groups) .
- Computational Modeling :
- Docking Simulations : Use AutoDock Vina to predict binding modes against targets (e.g., bacterial acps-pptase) .
- QSAR : Train models on logP, polar surface area, and H-bond donors to predict bioactivity .
| Analog | Modification | IC (nM) |
|---|---|---|
| Parent Compound | -CF, -CH | 250 ± 15 |
| Analog A | -OCH, -CH | 480 ± 30 |
| Analog B | -CF, -Ph | 180 ± 10 |
Q. What strategies ensure compound stability during in vitro and in vivo studies?
- Methodological Answer :
- Storage Conditions : Lyophilized form at -80°C; avoid repeated freeze-thaw cycles.
- Buffering : Use PBS (pH 7.4) with antioxidants (e.g., ascorbic acid) to prevent oxidative degradation .
- Metabolite Tracking : LC-MS/MS to identify degradation products (e.g., hydrolyzed benzamide or oxidized thiazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
